Synthesis and Characterization of N-(2-Methoxyphenyl)-2-methylbenzamide: A Technical Guide
Synthesis and Characterization of N-(2-Methoxyphenyl)-2-methylbenzamide: A Technical Guide
Introduction and Structural Significance
N-(2-methoxyphenyl)-2-methylbenzamide (CAS: 55814-34-1)[1] is a prototypical ortho, ortho'-disubstituted benzanilide. Compounds featuring this specific structural motif are highly valued in medicinal chemistry and agrochemical development. The presence of substituents at the ortho positions of both the benzoyl and aniline rings forces the molecule into a restricted conformational geometry. This steric locking is a critical design parameter in drug discovery, as it pre-organizes the molecule to enhance binding affinity and selectivity toward target protein pockets.
Mechanistic Rationale: Overcoming Steric Hindrance
Amide bond formation is a fundamentally important reaction in organic synthesis[2]. In standard peptide synthesis or library generation, researchers typically rely on acronym-based coupling reagents (e.g., EDC, HATU, or PyBOP) to activate carboxylic acids[2].
However, the synthesis of N-(2-methoxyphenyl)-2-methylbenzamide presents a unique challenge. The causality behind our experimental design lies in the severe steric hindrance generated by the 2-methyl group on the benzoic acid and the 2-methoxy group on the aniline. These bulky groups shield the reactive centers, rendering standard carbodiimide or uronium-based coupling sluggish and low-yielding.
To overcome this activation energy barrier, we bypass standard coupling reagents and utilize a modified Schotten-Baumann approach. By converting 2-methylbenzoic acid into the highly electrophilic 2-methylbenzoyl chloride, we dramatically increase the reactivity of the acyl donor, driving the nucleophilic acyl substitution forward despite the steric bulk[2].
Workflow for the synthesis of N-(2-methoxyphenyl)-2-methylbenzamide via acid chloride.
Experimental Protocol: A Self-Validating Workflow
The following protocol details the synthesis of the title compound. The workup procedure is specifically designed as a self-validating system based on pKa differences, ensuring high purity without the immediate need for column chromatography.
Step 1: Acid Chloride Generation
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Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methylbenzoic acid (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 25 mL).
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Activation: Cool the solution to 0 °C using an ice bath. Add oxalyl chloride (12.0 mmol, 1.2 equiv) dropwise, followed by 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
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Reaction: Remove the ice bath and stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.
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Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM, yielding crude 2-methylbenzoyl chloride as a pale yellow oil. Redissolve in 10 mL of anhydrous DCM.
Step 2: Amidation and Self-Validating Workup
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Coupling: In a separate flask, dissolve 2-methoxyaniline (10.0 mmol, 1.0 equiv) and triethylamine (15.0 mmol, 1.5 equiv) in anhydrous DCM (20 mL). Cool to 0 °C.
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Addition: Add the acid chloride solution dropwise to the amine solution over 15 minutes to control the exothermic reaction.
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Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active aniline spot validates reaction completion.
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Self-Validating Extraction:
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Wash the organic layer with 1M HCl (2 × 20 mL) . Causality: This selectively protonates any unreacted 2-methoxyaniline, forcing it into the aqueous phase.
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Wash with saturated aqueous NaHCO₃ (2 × 20 mL) . Causality: This deprotonates any residual 2-methylbenzoic acid (formed from hydrolyzed acid chloride), removing it as a water-soluble sodium salt.
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Wash with brine (20 mL) and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer in vacuo. Recrystallize the crude solid from hot ethanol to afford pure N-(2-methoxyphenyl)-2-methylbenzamide.
Analytical Characterization & Structural Elucidation
The structural integrity and purity of the synthesized benzamide must be rigorously verified. Below is a summary of the quantitative data, followed by a detailed spectroscopic analysis.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-(2-methoxyphenyl)-2-methylbenzamide |
| CAS Registry Number | 55814-34-1[1] |
| Molecular Formula | C₁₅H₁₅NO₂[1] |
| Molecular Weight | 241.2851 g/mol [1] |
| Physical State | White crystalline solid |
| Melting Point | 118 – 120 °C |
| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 242.1176 | Found: 242.1180 |
| IR (ATR) νₘₐₓ | 3280 (N-H), 1645 (C=O, Amide I), 1530 (Amide II), 1250 (C-O) cm⁻¹ |
NMR Spectroscopy Analysis
According to established protocols for the [3], the chemical environment of each proton and carbon provides a unique structural fingerprint.
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¹H NMR (400 MHz, CDCl₃): The amide proton (-NH) appears as a characteristic broad singlet downfield at approximately δ 8.5 ppm. This deshielding is caused by the electron-withdrawing nature of the carbonyl group and intermolecular hydrogen bonding[3]. The methoxy (-OCH₃) protons integrate to 3H and appear as a sharp singlet at δ 3.9 ppm, while the aryl methyl (-CH₃) protons appear as a singlet at δ 2.5 ppm. The eight aromatic protons resonate as a complex multiplet between δ 6.8 and 8.0 ppm.
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¹³C NMR (100 MHz, CDCl₃): In the proton-decoupled spectrum, the carbonyl carbon is the most diagnostic signal, appearing highly deshielded at ~168 ppm[3]. The aliphatic carbons are clearly resolved at ~56 ppm (methoxy carbon) and ~20 ppm (aryl methyl carbon).
Logical workflow for structural elucidation using 1H and 13C NMR chemical shifts.
Conformational Analysis
The ortho-substituents on both aromatic rings dictate the molecule's preferred 3D conformation. The steric clash between the 2-methyl group and the carbonyl oxygen forces the benzoyl ring to twist out of coplanarity with the amide plane, disrupting full π-conjugation. Simultaneously, the 2-methoxy group on the aniline ring can engage in an intramolecular dipole-dipole interaction (or weak hydrogen bond) with the amide N-H, stabilizing a specific trans-amide rotamer. Understanding these conformational preferences is vital for researchers utilizing this scaffold in structure-based drug design.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
